
N-(5-iodopyridin-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-4-methoxybenzamide, also known as IPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy. IPMB is a small molecule that has been shown to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a major signaling pathway that is frequently dysregulated in cancer cells. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the STAT3 pathway, which is another key signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to exhibit several other biochemical and physiological effects. For example, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the proteasome, which is a key cellular pathway that is involved in the degradation of proteins. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-iodopyridin-2-yl)-4-methoxybenzamide for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for in vitro and in vivo studies aimed at evaluating its anti-tumor activity. However, one limitation of N-(5-iodopyridin-2-yl)-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-(5-iodopyridin-2-yl)-4-methoxybenzamide as a cancer therapy. One area of interest is the potential use of N-(5-iodopyridin-2-yl)-4-methoxybenzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of N-(5-iodopyridin-2-yl)-4-methoxybenzamide that can improve its solubility and bioavailability. Finally, there is ongoing research aimed at identifying new molecular targets for N-(5-iodopyridin-2-yl)-4-methoxybenzamide, which could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves several steps, starting with the preparation of 5-iodopyridin-2-amine and 4-methoxybenzoyl chloride. These two compounds are then reacted together in the presence of a base to form N-(5-iodopyridin-2-yl)-4-methoxybenzamide. The yield of this reaction is typically high, with purity levels exceeding 95%.
Wissenschaftliche Forschungsanwendungen
N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Eigenschaften
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCAJHQSBWPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

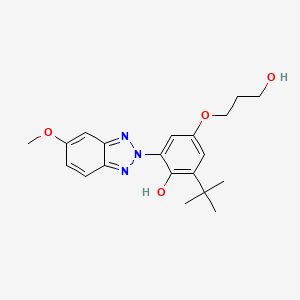
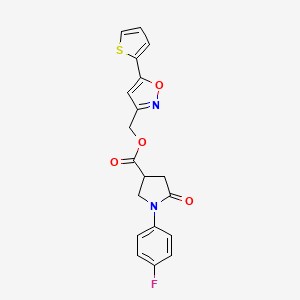
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)

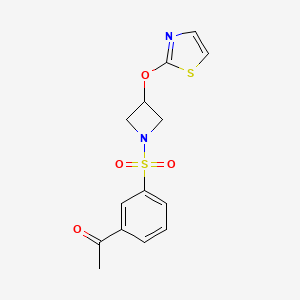
![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)

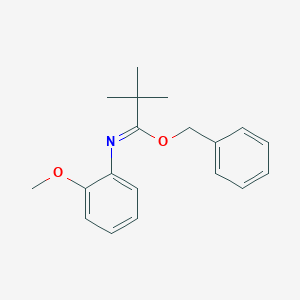
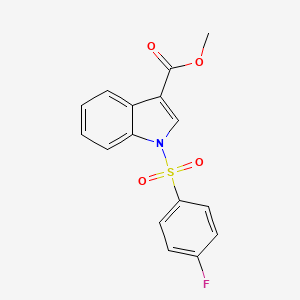
![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)